An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1279115-53-5[1][2]
Introduction: A Versatile Reagent for Modern Synthetic Chemistry
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a key organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure, featuring a stable 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group and a reactive carbon-iodine bond, makes it an ideal precursor for the synthesis of complex biaryl and poly-aryl structures, which are prevalent in many pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Structural Elucidation
While specific experimental data for 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not extensively documented in publicly available literature, its properties can be inferred from closely related structures and the general characteristics of arylboronic esters.
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₂H₁₆BIO₂ | Calculated from structure |
| Molecular Weight | 330.07 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | General appearance of similar arylboronic esters |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | Typical solubility of organoboron compounds used in cross-coupling |
| Stability | More stable to hydrolysis than the corresponding boronic acid; comparable or slightly greater stability than pinacol esters.[3] | The 4,4,6-trimethyl-1,3,2-dioxaborinane group is known for its robustness. |
Characterization of 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the 4-iodophenyl and the trimethyl-dioxaborinane moieties through characteristic chemical shifts and coupling patterns.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Synthesis of 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: A General Approach
A common and effective method for the synthesis of aryl-4,4,6-trimethyl-1,3,2-dioxaborinanes involves the palladium-catalyzed borylation of an aryl halide.
Figure 1: General workflow for the synthesis of 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Experimental Protocol: Palladium-Catalyzed Borylation
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene (1.0 equiv), 4,4,6-trimethyl-1,3,2-dioxaborinane (1.1 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and a base, typically potassium acetate (KOAc, 1.5 equiv).
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Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.
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Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 100 °C.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond. The presence of the iodine atom allows this molecule to act as the electrophilic partner in the catalytic cycle.
Figure 2: The Suzuki-Miyaura cross-coupling catalytic cycle.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, combine 2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
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Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution.
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Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles.
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Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners.
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Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction, dilute with an organic solvent, and wash with water.
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Purification: Dry the organic phase, concentrate it, and purify the resulting biaryl product by column chromatography or recrystallization.
Safety and Handling
Organoboron compounds are generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane stands as a valuable and versatile reagent for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. The stability of the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group, combined with the reactivity of the aryl-iodide bond, provides a reliable platform for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. This guide offers a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
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ResearchGate. 4,4,6-Trimethyl-1,3,2-dioxaborinane. [Link]
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University of Wisconsin–Madison Libraries. Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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U.S. National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 1279115-53-5|2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane|BLD Pharm [bldpharm.com]
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- 4. youtube.com [youtube.com]
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